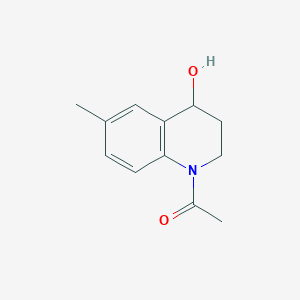
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
The synthesis of 1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 4-hydroxy-6-methylquinoline, the compound can be synthesized by reacting it with ethanone derivatives under acidic or basic conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives could be explored for therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The hydroxy group and the quinoline ring may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
相似化合物的比较
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound features a chloro and methoxy group, which may alter its chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxy group but differ in their substitution pattern on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
1-(4-hydroxy-6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-11-10(7-8)12(15)5-6-13(11)9(2)14/h3-4,7,12,15H,5-6H2,1-2H3 |
InChI 键 |
VKFVUHMWRUJBAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(CCC2O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


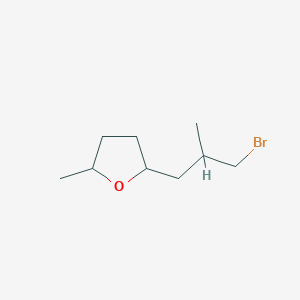
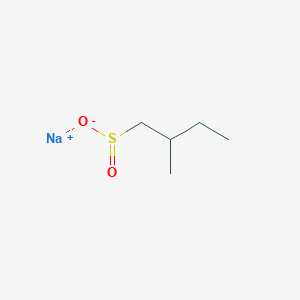
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)

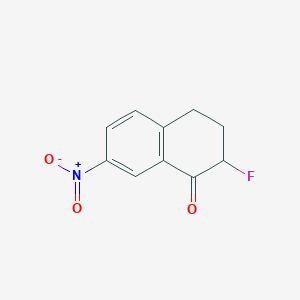
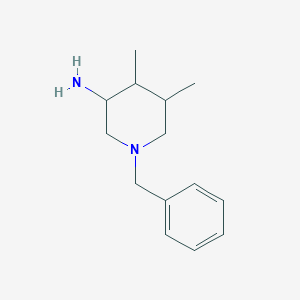
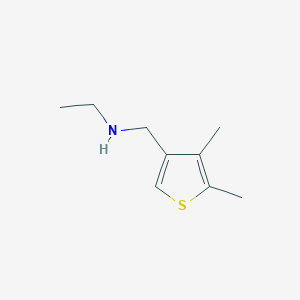
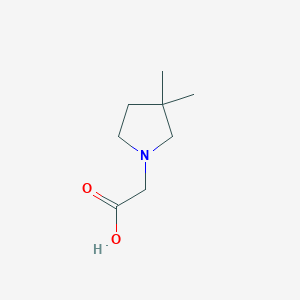
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
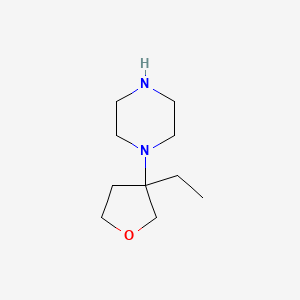
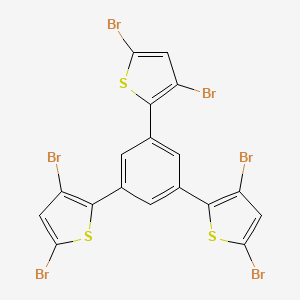
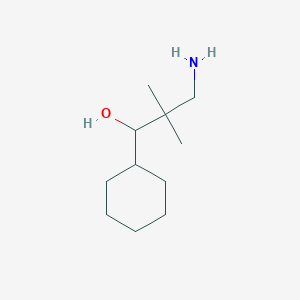
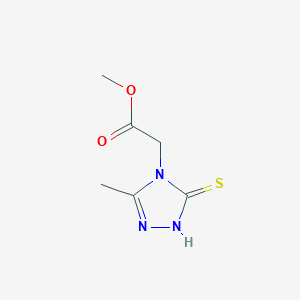
![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
